molecular formula C11H13NO4 B13189348 [(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol

[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol

Cat. No.: B13189348
M. Wt: 223.22 g/mol
InChI Key: SECHSLSZMHKGBX-GXSJLCMTSA-N
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Description

[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C11H13NO4 It is characterized by the presence of a nitrophenyl group attached to an oxolane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and ®-glycidol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxolane ring.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the oxolane ring provides structural stability and facilitates binding to target molecules. The compound may exert its effects through the modulation of enzyme activity or by interacting with cellular receptors.

Comparison with Similar Compounds

[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:

    [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol: Similar structure but with the nitro group in a different position, leading to variations in reactivity and biological activity.

    [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

[(2R,4R)-4-(4-nitrophenyl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H13NO4/c13-6-11-5-9(7-16-11)8-1-3-10(4-2-8)12(14)15/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1

InChI Key

SECHSLSZMHKGBX-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(COC1CO)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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